2-Acetamido-6-bromobenzoic acid
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Overview
Description
2-Acetamido-6-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetamido group, and the hydrogen atom at the sixth position is replaced by a bromine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution reaction at the sixth position of the benzoic acid ring.
Another method involves the acylation of 6-bromoanthranilic acid. This reaction uses acetic anhydride (CH3CO)2O) as the acylating agent in the presence of a base such as pyridine to introduce the acetamido group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the bromine is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives under strong oxidizing conditions.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Aryl or vinyl derivatives of this compound.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
2-Acetamido-6-bromobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds and their interactions with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Acetamido-6-bromobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Similar structure but with the bromine atom at the fifth position.
2-Acetamido-4-bromobenzoic acid: Bromine atom at the fourth position.
2-Acetamido-3-bromobenzoic acid: Bromine atom at the third position.
Uniqueness
2-Acetamido-6-bromobenzoic acid is unique due to the specific positioning of the bromine atom at the sixth position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
Properties
CAS No. |
38792-45-9 |
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Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-acetamido-6-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
OLMIDFUKQWJXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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